N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Description

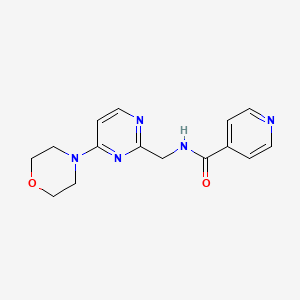

N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine group at the 4-position and an isonicotinamide moiety linked via a methylene bridge at the 2-position.

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNTWHUWZFXFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O, with a molecular weight of approximately 241.28 g/mol. The compound features a morpholine substituent linked to a pyrimidine ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N5O |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

This compound has been studied for its role as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. The compound's structure allows it to interact with target proteins through hydrogen bonding and hydrophobic interactions, which enhances its inhibitory potency.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes associated with lipid signaling pathways. For instance, it has been shown to inhibit the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids.

In a study assessing the SAR of related compounds, modifications to the morpholine group resulted in increased potency against NAPE-PLD. Specifically, replacing the morpholine with smaller polar groups enhanced both lipophilicity and inhibitory activity, indicating that structural optimization can lead to more effective inhibitors .

Case Studies and Research Findings

- Inhibition of NAPE-PLD : A study identified that derivatives of pyrimidine carboxamides, including this compound, showed nanomolar potency against NAPE-PLD, suggesting potential applications in modulating endocannabinoid signaling pathways .

- Impact on Lipid Levels : In cellular assays, treatment with this compound led to a significant reduction in levels of anandamide and other N-acylethanolamines in neuronal cells. This reduction was associated with altered emotional behavior in animal models, highlighting the compound's potential influence on neuropharmacological outcomes .

- Pharmacokinetics : Studies have indicated favorable pharmacokinetic properties for this compound, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB). These characteristics are crucial for developing therapeutic agents targeting central nervous system disorders .

Comparison with Similar Compounds

Core Heterocycle Variations

The compound’s pyrimidine core distinguishes it from structurally related thiazole-based derivatives. For example:

- Thiazole analogs (e.g., N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide, 4i in ) replace the pyrimidine with a thiazole ring.

Substituent Effects

Substituents on the heterocycle significantly impact physicochemical properties:

- Morpholine vs. Piperazine : Compounds like 4e () feature a 4-methylpiperazine group instead of morpholine, which may enhance solubility due to increased basicity .

- Chloro vs. Nitro Groups : Derivatives with electron-withdrawing groups (e.g., nitro in ’s Compound 3) exhibit lower yields (50%) compared to thiophene-containing analogs (82% yield in Compound 6), suggesting steric or electronic challenges during synthesis .

Table 1: Key Properties of Selected Analogs

Key Observations:

- Melting Points: Thiazole derivatives (e.g., 4i) exhibit higher melting points (244–246°C) compared to imidazolidinone-based compounds (202–246°C), likely due to stronger intermolecular interactions in thiazole systems .

- Synthetic Yields : Electron-deficient substituents (e.g., nitro groups) correlate with lower yields (50–64%), while thiophene or morpholine groups improve yields (79–82%) .

Methodological Considerations

Structural validation of these compounds relies on:

Preparation Methods

Preparation of 2-Chloro-4-morpholinopyrimidine

The synthesis begins with 2,4-dichloropyrimidine , a commercially available starting material. Substitution of the C4 chlorine with morpholine proceeds via nucleophilic aromatic substitution (NAS) under reflux conditions:

General Procedure (Adapted from):

- Reagents: 2,4-Dichloropyrimidine (1 equiv), morpholine (1.2 equiv), N,N-diisopropylethylamine (DiPEA, 2.2 equiv).

- Conditions: Toluene, 110°C, 24–48 h under N₂.

- Workup: Filtration through Celite, concentration, and silica gel chromatography.

This yields 2-chloro-4-morpholinopyrimidine with >80% purity.

Cyanomethyl Substitution at C2

The C2 chlorine is replaced with a cyanomethyl group to enable subsequent reduction to the primary amine:

Step 1: Cyanation

- Reagents: 2-Chloro-4-morpholinopyrimidine (1 equiv), potassium cyanide (1.5 equiv).

- Conditions: DMF, 80°C, 12 h.

- Product: 2-Cyano-4-morpholinopyrimidine (Yield: 65–70%).

Step 2: Nitrile Reduction to Primary Amine

- Reagents: 2-Cyano-4-morpholinopyrimidine (1 equiv), H₂ (1 atm), Raney nickel (catalytic).

- Conditions: Ethanol, 25°C, 6 h.

- Product: 4-Morpholinopyrimidin-2-ylmethylamine (Yield: 85–90%).

Amide Coupling with Isonicotinic Acid

Activation of Isonicotinic Acid

Isonicotinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

- Reagents: Isonicotinic acid (1 equiv), SOCl₂ (3 equiv).

- Conditions: Reflux, 4 h.

- Product: Isonicotinoyl chloride (Yield: 95%).

Amide Bond Formation

The primary amine reacts with the acyl chloride under Schotten-Baumann conditions:

General Procedure (Adapted from):

- Reagents: 4-Morpholinopyrimidin-2-ylmethylamine (1 equiv), isonicotinoyl chloride (1.05 equiv), DiPEA (2 equiv).

- Conditions: Dichloromethane (DCM), 0°C → 25°C, 2 h.

- Workup: Washing with 10% K₂CO₃, brine, and silica gel chromatography.

- Product: N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide (Yield: 75–80%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Alternative Synthetic Routes

Microwave-Assisted Amination

A one-pot substitution and coupling strategy using microwave irradiation reduces reaction times:

- Reagents: 2-Chloro-4-morpholinopyrimidine (1 equiv), isonicotinamide (1.2 equiv), DiPEA (3 equiv).

- Conditions: n-Butanol, 160°C, 4 h under microwave.

- Yield: 70–75%.

Reductive Amination Pathway

For laboratories lacking specialized equipment, reductive amination offers a viable alternative:

- Aldehyde Intermediate: Oxidize 2-(hydroxymethyl)-4-morpholinopyrimidine to 2-formyl-4-morpholinopyrimidine.

- Coupling: React with isonicotinamide under H₂/Pd-C.

Challenges and Optimization

Side Reactions

Solvent Selection

- Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but complicate purification.

- Toluene/DCM: Preferred for NAS and amidation due to inertness and ease of removal.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

- Cost-Effective Reagents: Morpholine and isonicotinic acid are commercially available at scale.

- Process Safety: Cyanide handling requires stringent safety protocols (e.g., closed systems, scrubbers).

Environmental Considerations

- Waste Streams: Chlorinated byproducts from acyl chloride formation necessitate neutralization before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.